molecular formula C11H14N2O3 B8340638 N-Methyl-N-(4-nitrophenyl)butyramide

N-Methyl-N-(4-nitrophenyl)butyramide

Cat. No.: B8340638
M. Wt: 222.24 g/mol
InChI Key: MSNHWRGSKBHPAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N-(4-nitrophenyl)butyramide (Molecular Formula: C 11 H 14 N 2 O 3 , Molecular Weight: 222.24 g/mol) is a synthetic amide compound designed for research applications . Its structure features a methyl group on the nitrogen atom and a butyramide chain linked to a para-nitrophenyl group . The methyl substitution is significant as it influences the steric and electronic properties of the molecule, which can alter solubility and reactivity compared to non-methylated analogs . This compound is primarily used as a substrate in enzymatic hydrolysis studies, particularly with serine hydrolases such as Candida antarctica Lipase B (CAL-B) . The mechanism of hydrolysis involves a multi-step process: the catalytic serine residue performs a nucleophilic attack on the amide's carbonyl carbon, forming a tetrahedral intermediate; this leads to the release of 4-nitrophenol and the formation of an acyl-enzyme complex, which is subsequently hydrolyzed by water to regenerate the active enzyme . Researchers employ this compound in kinetic assays to determine Michaelis-Menten parameters (K m and k cat ), often conducting reactions in phosphate buffer with a co-solvent like DMSO to aid substrate solubility and monitoring initial velocities . The para-nitro group plays a key electronic role by withdrawing electron density through resonance, which polarizes the amide bond and lowers the energy barrier for nucleophilic attack, making it a sensitive probe for catalytic activity . This product is for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

N-methyl-N-(4-nitrophenyl)butanamide

InChI

InChI=1S/C11H14N2O3/c1-3-4-11(14)12(2)9-5-7-10(8-6-9)13(15)16/h5-8H,3-4H2,1-2H3

InChI Key

MSNHWRGSKBHPAU-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(C)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key differences between N-Methyl-N-(4-nitrophenyl)butyramide and its analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Features Enzymatic Reactivity (kcat/KM) Solubility Requirements
This compound C₁₁H₁₃N₃O₃ 247.24 Methylated nitrogen, butyramide Hypothetically reduced* Likely requires DMSO*
N-(4-Nitrophenyl)butyramide (N4NB) C₁₀H₁₂N₂O₃ 208.21 Non-methylated, butyramide High (substrate for hydrolases) 10% DMSO required
N-Methyl-N-(4-nitrophenyl)benzamide C₁₄H₁₂N₂O₃ 256.26 Methylated nitrogen, benzamide Not studied Unknown
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide C₁₅H₁₄ClNO₂ 283.73 Chlorophenyl, methoxy, benzamide Not applicable Studied in spectrofluorometry

Notes:

  • Enzymatic Reactivity: N4NB is widely used as a surrogate substrate for studying amide bond hydrolysis in enzymes like serine hydrolases. Its non-methylated structure allows efficient binding to active sites, with reported kcat/KM values varying across enzyme variants . The methyl group in this compound may sterically hinder enzyme-substrate interactions, reducing catalytic efficiency.
  • Solubility : N4NB requires DMSO for solubilization in aqueous buffers due to its hydrophobic aryl and acyl groups. The methylated analog likely shares this property.

Kinetic and Mechanistic Insights

  • N4NB Hydrolysis : Exhibits Michaelis-Menten kinetics when hydrolyzed by enzymes like Bacillus subtilis esterase (Bs2) and Candida antarctica lipase B (CALB). For wild-type Bs2, KM values range from 10–3000 µM, with optimal activity at pH 7.0.
  • Impact of Methylation : Methyl groups on the amide nitrogen can disrupt hydrogen bonding with catalytic residues (e.g., serine in hydrolases), lowering catalytic efficiency. Computational studies on similar systems suggest that steric effects dominate over electronic modifications in reducing enzyme activity.

Role of Acyl Chain and Aryl Substituents

  • Butyramide vs. Benzamide : N-Methyl-N-(4-nitrophenyl)benzamide () replaces the butyramide with a benzoyl group, increasing aromaticity and molecular weight. This alteration likely reduces solubility further and may shift enzymatic specificity toward aryl-amide-active enzymes.
  • Nitrophenyl vs. Chlorophenyl : Substituting nitro groups with chloro (as in N-(4-chlorophenyl) derivatives) changes electronic properties, affecting charge distribution and dipole moments, which influence spectroscopic and reactivity profiles.

Preparation Methods

Synthetic Procedure

In a representative protocol:

  • Reactants : 4-nitroaniline (1.0 equiv), butyric anhydride (1.2 equiv), methylamine (1.5 equiv).

  • Catalyst : Palladium(II) acetate (5 mol%) with triphenylphosphine (10 mol%).

  • Solvent : DMSO or N-methyl-2-pyrrolidone (NMP).

  • Conditions : 85°C under oxygen atmosphere for 6 hours.

The reaction achieves 80–90% yield, as confirmed by HPLC analysis. Oxygen suppresses azoxybenzene byproducts, a common issue in nitrogen atmospheres.

Key Data and Comparative Performance

ParameterValueSource
Yield90%
Reaction Time6 hours
Byproduct Formation<1% azoxybenzene
Purification MethodColumn chromatography

This method’s advantages include high atom economy and compatibility with diverse nitroaromatics. However, palladium catalysts increase costs, necessitating recovery strategies.

Acylation of N-Methyl-4-nitroaniline

Direct acylation of pre-methylated anilines offers a modular route to N-Methyl-N-(4-nitrophenyl)butyramide. This two-step process involves:

  • Methylation : 4-nitroaniline reacts with methyl iodide in the presence of potassium carbonate.

  • Acylation : The resulting N-methyl-4-nitroaniline is treated with butyric anhydride or butyryl chloride.

Stepwise Analysis

Methylation :

  • Solvent : Acetonitrile or tetrahydrofuran.

  • Yield : 75–85%.

  • Characterization : 1H NMR^1 \text{H NMR} (400 MHz, CDCl3_3): δ 3.26 (s, 3H, N–CH3_3).

Acylation :

  • Reagents : Butyric anhydride (1.5 equiv), triethylamine (2.0 equiv).

  • Conditions : 0°C to room temperature, 12 hours.

  • Yield : 70–78% after column chromatography.

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Byproducts
DMF256510%
DMSO25785%
Toluene805020%

Polar aprotic solvents (DMSO, DMF) enhance acylation efficiency by stabilizing transition states. Elevated temperatures in non-polar solvents promote decomposition.

Comparative Analysis of Synthetic Methods

The three methods exhibit distinct trade-offs in yield, scalability, and operational complexity:

MethodYield (%)StepsCostScalability
Condensation60–703+LowModerate
Palladium-Catalyzed80–901HighHigh
Stepwise Acylation70–782ModerateHigh

The palladium-catalyzed route is optimal for high-purity batches, while stepwise acylation balances cost and yield for industrial applications.

Purification and Characterization Techniques

Chromatographic Purification

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.

  • HPLC : C18 column, gradient elution (acetonitrile/water), 254 nm detection.

Spectroscopic Validation

  • 1H NMR^1 \text{H NMR} : Key signals include δ 1.86 (s, 3H, COCH3_3) and δ 8.30 (d, J = 8.68 Hz, 2H, Ar–H).

  • IR : Strong absorption at 1726 cm1^{-1} (C=O stretch) .

Q & A

Q. What are the key steps in synthesizing N-Methyl-N-(4-nitrophenyl)butyramide, and how can purity be ensured?

Answer:

  • Synthesis Protocol :
    • The reaction is performed in sealed vessels under an argon atmosphere at room temperature overnight, monitored by thin-layer chromatography (TLC) .
    • Post-reaction, washes with 10% HCl remove unreacted reagents, followed by purification via silica column chromatography using hexane:ethyl acetate (4:1) as the mobile phase .
    • Final product characterization involves NMR and mass spectrometry (m/z = 178.2) to confirm structural integrity .
  • Critical Considerations :
    • Inert atmosphere (argon) prevents oxidation of sensitive intermediates.
    • Column chromatography ensures high purity (>95%), essential for kinetic assays.

Q. How does the hydrolysis mechanism of this compound proceed in serine hydrolases?

Answer:

  • Mechanistic Steps :
    • Nucleophilic Attack : Catalytic serine (Ser105) attacks the carbonyl carbon of the amide bond, forming a tetrahedral intermediate .
    • Acyl-Enzyme Formation : Release of the leaving group (4-nitrophenol) generates an acyl-enzyme complex .
    • Hydrolysis : Water hydrolyzes the acyl-enzyme intermediate, regenerating the active site .
  • Experimental Validation :
    • Kinetic assays (e.g., Michaelis-Menten parameters) and free energy calculations via umbrella sampling (US) confirm a 4-step mechanism .

Q. What experimental methods are used to determine kinetic parameters for hydrolysis by enzymes like CALB?

Answer:

  • Assay Design :
    • Reactions are conducted in 20 mM phosphate buffer (pH 7) with 10% DMSO to solubilize the substrate .
    • Substrate concentrations range from 0–3 mM, with enzyme activity monitored at 37°C and 100 rpm in microtiter plates .
  • Data Analysis :
    • Initial velocity measurements are fit to the Michaelis-Menten equation to derive KmK_m and kcatk_{cat}.
    • Agreement between experimental and computational energy barriers validates mechanistic models (e.g., Figure 4.9) .

Advanced Research Questions

Q. How do structurally divergent enzymes (e.g., Bs2 vs. CALB) achieve convergent catalytic specificity for this substrate?

Answer:

  • Structural Insights :
    • Despite differing overall folds, both enzymes form a hydrophobic pocket (e.g., Trp104 in CALB) that stabilizes the substrate’s nitro group, facilitating nucleophilic attack .
    • Electrostatic potential mapping reveals conserved active-site residues (e.g., Ser105, Met358) critical for transition-state stabilization .
  • Evolutionary Implications :
    • Directed evolution studies highlight mutations in surface residues (e.g., Met358) that enhance solvent compatibility without altering catalytic efficiency .

Q. How can computational methods resolve contradictions between experimental and theoretical kinetic data?

Answer:

  • Methodological Workflow :
    • Molecular Dynamics (MD) : Simulations using AMBER force fields equilibrate the enzyme-substrate complex, constraining Ser105-C1Subs distances to prevent diffusion .
    • Free Energy Calculations : Umbrella sampling (US) quantifies energy barriers for each mechanistic step, reconciling discrepancies between observed kcatk_{cat} and predicted values .
  • Case Study :
    • For CALB, computational models predicted a 15% deviation in activation energy, later resolved by refining solvation parameters in MD simulations .

Q. What challenges arise in kinetic assays due to substrate solubility, and how are they mitigated?

Answer:

  • Solubility Limitations :
    • This compound’s low aqueous solubility necessitates 10% DMSO in buffer systems, which may perturb enzyme activity .
  • Mitigation Strategies :
    • Control experiments verify DMSO’s non-inhibitory effects up to 15% (v/v).
    • Substrate concentrations are kept below 3 mM to avoid precipitation .

Q. How does the nitro group influence the electronic landscape of the substrate during catalysis?

Answer:

  • Electronic Effects :
    • The para-nitro group withdraws electrons via resonance, polarizing the amide bond and lowering the energy barrier for nucleophilic attack by ~3.5 kcal/mol .
    • Quantum mechanical/molecular mechanical (QM/MM) simulations show enhanced charge redistribution at the transition state, corroborated by kinetic isotope effects .

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